(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one
Description
The compound “(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one” (CAS: 338420-86-3, molecular formula: C22H15FN2O3, molar mass: 374.37 g/mol) is a fluorinated indenone derivative featuring a 2-nitrophenylamino substituent and a phenyl group at position 3 .
Properties
IUPAC Name |
(2E)-7-fluoro-2-[(2-nitroanilino)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-17-10-6-9-15-20(14-7-2-1-3-8-14)16(22(26)21(15)17)13-24-18-11-4-5-12-19(18)25(27)28/h1-13,20,24H/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNOUSSCOSFKCT-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C/NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one, also known by its CAS number 338420-86-3, is a synthetic compound belonging to the class of dihydroindenones. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is C22H15FN2O, with a molecular weight of 374.37 g/mol. The structure features a fluorinated indene core substituted with a nitrophenyl group, which is thought to contribute to its biological activity. The presence of the fluorine atom and the nitrophenyl moiety may enhance interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has focused on its anticancer and antimicrobial properties. Below are detailed findings from various studies.
Anticancer Activity
- Mechanism of Action : Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells. For instance, related analogs have shown significant apoptosis-inducing activity in breast cancer cell lines (MDA-MB-231), enhancing caspase-3 activity and causing cell cycle arrest at the G2/M phase .
- Case Study : A synthesis and evaluation study reported that derivatives of dihydroindenones exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231. The most potent compounds demonstrated IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
Antimicrobial Activity
- Antibacterial Properties : The compound has been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate moderate to good activity with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various bacterial strains .
- Antifungal Properties : In addition to antibacterial activity, there are indications that this compound may also exhibit antifungal properties, although specific data on antifungal efficacy remains limited compared to its antibacterial profile .
Research Findings Summary
| Activity Type | Target | Effect | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | Induces apoptosis | Low micromolar range |
| Antibacterial | Various strains | Moderate to good activity | 4.69 - 156.47 µM |
| Antifungal | Fungal strains | Limited data available | Not specified |
Molecular Modeling Studies
Molecular docking studies suggest that this compound can effectively bind to key biological targets involved in cancer progression and bacterial infection pathways. The predicted binding affinities indicate potential for this compound as a lead candidate in drug development .
Scientific Research Applications
Chemical Characteristics
- Chemical Formula : C22H15FN2O3
- CAS Number : 338420-86-3
- Molecular Weight : 368.36 g/mol
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds related to (2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one. For instance:
- Antitubercular Activity : A study evaluated various derivatives of similar compounds for their effectiveness against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity with MIC values as low as 4 μg/mL against resistant strains .
Anticancer Properties
Compounds with similar structures have been investigated for their anticancer properties. The presence of nitrophenyl and fluorine substituents may enhance interactions with biological targets:
- Cell Line Studies : Compounds were tested against several tumor cell lines, showing varying degrees of cytotoxicity. These findings suggest that structural modifications could lead to improved efficacy in cancer treatment .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the substituent groups can significantly affect the biological activity of the compound. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and potential bioactivity |
| Nitro Group | Enhances interaction with biological targets |
Case Studies
- Antimicrobial Screening : A series of synthesized derivatives were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The most active compounds showed MIC values as low as 6.25 μg/mL, indicating promising leads for future drug development .
- Cytotoxicity Assessments : In vitro studies on various cancer cell lines demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Fluorine substitution (present in the target, , and ) is associated with improved metabolic stability and bioavailability in drug design .
Stereochemical Differences :
- The E-configuration in the target compound and contrasts with the Z-configuration in , affecting molecular geometry and intermolecular interactions.
Molecular Weight and Complexity :
- The target compound (374.37 g/mol) is intermediate in size compared to bulkier analogs like (436.47 g/mol), which may influence solubility and diffusion rates in biological systems.
Q & A
Basic Research Questions
Q. How can reaction conditions be systematically optimized for synthesizing this compound with maximum yield?
- Methodology : Use a full factorial design to evaluate variables (e.g., temperature, solvent, catalyst) and their interactions. For example, a study on α-aminophosphonates demonstrated that factorial design efficiently identifies optimal conditions by balancing experimental runs and statistical significance . Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can further refine conditions with limited experimental iterations, as shown in synthesis workflows . Flow chemistry approaches, such as those used for diphenyldiazomethane synthesis, enable precise control of reaction parameters and real-time monitoring .
Q. What spectroscopic and crystallographic techniques are critical for characterizing its structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., E/Z configuration) via coupling constants and NOE effects.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve the 3D structure using programs like SHELX for refinement and ORTEP-3 for visualization . For example, SHELXL is widely used for small-molecule refinement, even with complex substituents like the nitro and fluoro groups .
Q. What safety protocols are essential for handling this nitro- and fluoro-substituted compound?
- Methodology : Follow guidelines for structurally similar indenone derivatives:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Store in airtight containers under inert gas (e.g., N₂) to avoid degradation.
- Employ fume hoods during synthesis to mitigate inhalation risks, as recommended for 7-fluoro-2,3-dihydro-1H-inden-1-amine derivatives .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic structure and reactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Docking : Screen for potential biological targets (e.g., dopamine receptors) by modeling interactions with active sites, as done for trans-2-aminoindane derivatives .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability, leveraging tools like SHELXPRO for macromolecular interfaces .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., nitro vs. methoxy groups) and compare binding affinities. For instance, dopamine receptor agonists showed varying D2-like selectivity based on halogen placement .
- High-Throughput Screening (HTS) : Use automated platforms to validate activity across multiple assays, minimizing batch-dependent variability .
- Statistical Validation : Apply ANOVA or machine learning to distinguish noise from true biological effects, as demonstrated in optimization studies .
Q. How can photophysical properties (e.g., fluorescence) be exploited for imaging applications?
- Methodology :
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess environmental sensitivity.
- Quantum Yield Calculations : Compare with standards (e.g., quinine sulfate) to quantify emission efficiency.
- Confocal Microscopy : Test cellular uptake and localization in vitro, inspired by indenone derivatives used in neuropharmacology .
Q. What chromatographic methods optimize purification given its hydrophobic aryl groups?
- Methodology :
- Reverse-Phase HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve nitro- and fluoro-substituted analogs.
- Ion-Pair Chromatography : Add alkyl sulfonates to improve retention of polar nitro groups.
- Flash Chromatography : Pre-purify crude mixtures with silica gel and ethyl acetate/hexane gradients .
Key Challenges and Solutions
- Stereochemical Purity : The (2E)-configuration must be preserved during synthesis. Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess .
- Nitro Group Reactivity : Mitigate unintended reduction by avoiding strong reducing agents; employ mild catalytic hydrogenation if required .
- Fluorine Substituent Effects : Leverage ¹⁹F NMR to track electronic effects on adjacent functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
